4-[(2-Ethoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one
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Overview
Description
4-(2-Ethoxybenzyl)-3-phenylisoxazol-5(2H)-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxybenzyl)-3-phenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethoxybenzyl bromide with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using a suitable oxidizing agent to yield the desired isoxazole. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as copper or iron salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxybenzyl)-3-phenylisoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions that may include acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce saturated heterocycles. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(2-Ethoxybenzyl)-3-phenylisoxazol-5(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxybenzyl)-3-phenylisoxazol-5(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxybenzyl)-3-phenylisoxazol-5(2H)-one
- 4-(2-Chlorobenzyl)-3-phenylisoxazol-5(2H)-one
- 4-(2-Fluorobenzyl)-3-phenylisoxazol-5(2H)-one
Uniqueness
4-(2-Ethoxybenzyl)-3-phenylisoxazol-5(2H)-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility in organic solvents and affect its interaction with biological targets, potentially leading to different pharmacological profiles compared to its analogs.
Properties
CAS No. |
89114-12-5 |
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Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
4-[(2-ethoxyphenyl)methyl]-3-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C18H17NO3/c1-2-21-16-11-7-6-10-14(16)12-15-17(19-22-18(15)20)13-8-4-3-5-9-13/h3-11,19H,2,12H2,1H3 |
InChI Key |
YOFBZXPLVCFEIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CC2=C(NOC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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